4-(1-sulfamoylethyl)benzoic acid
Description
Historical Context of Sulfamoyl and Benzoic Acid Scaffolds in Chemical Research
The journey of the sulfamoyl group in medicinal chemistry is a landmark in pharmaceutical history. Its origins trace back to the early 20th century with the discovery of sulfonamide-based antibacterial agents. ontosight.ai These "sulfa drugs" were the first broadly effective systemic antibacterials and represented a revolutionary step forward in treating bacterial infections before the widespread availability of penicillin. ontosight.aiwikipedia.org The sulfonamide functional group proved to be a versatile scaffold, leading to the development of a vast number of derivatives. wikipedia.orgnih.gov Beyond their antibacterial properties, sulfonamides have been successfully integrated into drugs for a wide array of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgnih.govnih.gov The stability, synthetic accessibility, and ability of the sulfonamide group to mimic other functional groups, like carboxylic acids, have cemented its status as a privileged scaffold in drug discovery. researchgate.net
Concurrently, benzoic acid and its derivatives have a long and storied history in chemical and pharmaceutical sciences. nih.gov Discovered in the 16th century through the dry distillation of gum benzoin, its structure was later elucidated in the 19th century. redox.com Benzoic acid is a fundamental aromatic carboxylic acid used extensively as a building block in the synthesis of more complex molecules, including dyes, perfumes, and a variety of medicinal compounds. nih.govredox.com In pharmaceuticals, it has been employed for its antifungal properties and serves as a crucial intermediate in producing other active agents. nih.gov The benzoic acid scaffold is a common feature in numerous drugs, valued for its structural and electronic properties that facilitate interactions with biological targets. nih.gov
Contemporary Significance of 4-(1-sulfamoylethyl)benzoic acid within Organic and Medicinal Chemistry
While the parent scaffolds have a rich history, the specific compound this compound represents a more modern intersection of these two chemical legacies. It is a derivative of 4-sulfamoylbenzoic acid, also known as Carzenide, which is recognized as a diuretic and a carbonic anhydrase inhibitor. chemicalbook.comtcichemicals.com 4-Sulfamoylbenzoic acid itself is used as a cross-linking reagent in organic synthesis and as a starting material for creating more complex carbonic anhydrase inhibitors and anticonvulsant agents. chemicalbook.comsigmaaldrich.com
The introduction of an ethyl group at the alpha-position of the sulfamoyl moiety in this compound creates a chiral center, adding a layer of stereochemical complexity that is of significant interest in modern medicinal chemistry. The precise biological implications of this specific structural modification are a subject of ongoing research. Generally, such derivatives are explored for their potential as targeted therapeutic agents. For instance, related sulfamoyl benzoic acid analogues have been synthesized and investigated for their activity as specific agonists for lysophosphatidic acid (LPA) receptors, which are involved in processes like gut health. nih.gov The exploration of such compounds is driven by the need for new therapeutic agents with high specificity and novel mechanisms of action.
The synthesis of related sulfamoyl benzoic acid derivatives often involves multi-step processes, starting from materials like p-toluenesulfonamide (B41071) or employing reactions such as the chlorosulfonation of benzoic acid derivatives followed by amination. chemicalbook.comgoogle.com These synthetic routes allow chemists to create libraries of related compounds to probe structure-activity relationships.
Delineation of Key Research Avenues and Gaps for this compound
The current body of research, while establishing a firm foundation based on the parent sulfamoylbenzoic acid structure, leaves considerable room for exploration specifically concerning the this compound isomer.
Key Research Avenues:
Stereoselective Synthesis: A primary avenue for research is the development of efficient and highly stereoselective synthetic methods to produce the individual enantiomers (R and S forms) of this compound. This would be crucial for evaluating the biological activity of each isomer separately, as enantiomers often exhibit different pharmacological profiles.
Biological Screening: Comprehensive biological screening of the individual enantiomers against a wide range of targets is a logical next step. Given the history of related sulfonamides, promising areas for investigation include carbonic anhydrase inhibition, diuretic activity, and activity at various G-protein coupled receptors. chemicalbook.comnih.gov
Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to conduct detailed SAR studies. This would involve synthesizing a series of analogues by modifying the benzoic acid ring (e.g., with halogen or alkyl groups) or the sulfamoyl nitrogen to understand how these changes affect biological activity and selectivity.
Application in Materials Science: Beyond medicinal chemistry, the unique structure of this compound could be explored for applications in materials science, for instance, as a component in the synthesis of novel polymers or as a linker molecule in metal-organic frameworks.
Identified Research Gaps:
Published Biological Data: There is a notable lack of publicly available, in-depth biological data specifically for this compound. While the activity of its parent compound, 4-sulfamoylbenzoic acid, is documented, the effect of the alpha-ethyl group is not well-characterized in the literature.
Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been reported. Understanding its metabolic stability and pharmacokinetic profile is essential for any potential therapeutic development.
Comparative Studies: Direct comparative studies between this compound and its parent compound, 4-sulfamoylbenzoic acid, are needed to precisely quantify the impact of the ethyl substituent on its chemical properties and biological functions.
Structure
3D Structure
Properties
CAS No. |
1693925-72-2 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-(1-sulfamoylethyl)benzoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6(15(10,13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
XAYQUECWUWIVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 4 1 Sulfamoylethyl Benzoic Acid
Comprehensive Retrosynthetic Analysis of 4-(1-sulfamoylethyl)benzoic acid
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnections involve the formation of the sulfonamide bond, the creation of the chiral center, and the construction of the substituted aromatic ring.
Primary Retrosynthetic Pathways:
C-N Bond Disconnection: The most straightforward disconnection is at the sulfonamide C-N bond. This approach simplifies the target molecule into two key synthons: 4-(1-aminoethyl)benzoic acid and a sulfamoylating agent (such as sulfamoyl chloride). This strategy isolates the challenge of stereocontrol to the synthesis of the chiral α-arylethylamine precursor.
C-C Bond Disconnection: A more convergent approach involves disconnecting the C-C bond between the ethyl side chain and the benzoic acid ring. This leads to a (4-carboxyphenyl) synthon, which could be represented by a 4-halobenzoic acid derivative for cross-coupling reactions, and a 1-sulfamoylethyl synthon.
Multicomponent Reaction (MCR) Disconnection: An advanced strategy would involve a disconnection that breaks the molecule down into three or more simple components that can be assembled in a single step. This could involve a 4-formylbenzoic acid derivative, a source of ammonia, and a sulfur dioxide surrogate, offering high efficiency and atom economy.
These varied retrosynthetic pathways form the foundation for developing innovative and stereoselective synthetic routes to the target molecule.
Innovative Synthetic Routes to this compound and its Stereoisomers
Building upon the retrosynthetic analysis, several forward synthetic strategies can be devised, emphasizing regioselectivity in the functionalization of the aromatic ring and stereocontrol in the creation of the chiral center.
Regioselective Functionalization Approaches
The synthesis of the 4-substituted benzoic acid scaffold is a critical first step. Several methods can achieve the required para-substitution pattern with high regioselectivity.
One robust method begins with a readily available para-substituted toluene (B28343) derivative, such as p-tolunitrile (B1678323) or 4-bromotoluene. The methyl group can be oxidized to a carboxylic acid at a later stage in the synthesis using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This approach allows for the early introduction of the ethyl side chain precursor at the benzylic position.
Alternatively, modern C-H activation/functionalization techniques could be envisioned, although they are less common for this type of substitution pattern on benzoic acids themselves due to the deactivating nature of the carboxyl group. A more practical approach would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, using a 4-halobenzoic acid ester as the starting material. nih.gov
Stereoselective Synthesis of Chiral Centers in the Ethyl Moiety
The creation of the chiral center on the ethyl side chain is the most critical synthetic challenge. Several state-of-the-art methodologies can be employed to achieve high enantioselectivity.
Asymmetric Hydrogenation: A leading strategy is the asymmetric hydrogenation of a prochiral enamide precursor. rsc.orgnih.gov This involves the synthesis of an α,β-unsaturated amide, which can then be reduced with high stereocontrol using a chiral rhodium or ruthenium catalyst. The choice of chiral phosphine (B1218219) ligand is crucial for achieving high enantiomeric excess (ee). nih.govthieme-connect.comthieme-connect.com
Interactive Table: Chiral Ligands for Asymmetric Hydrogenation of Enamides
| Ligand Family | Example Ligand | Typical Catalyst System | Reported ee for Analogous Systems (%) |
|---|---|---|---|
| BINAP | (R)-BINAP | [Rh(COD)₂]BF₄ | >95 |
| Josiphos | (R,S)-Josiphos | [Rh(COD)₂]BF₄ | >99 |
| DuPhos | (S,S)-Me-DuPhos | [Rh(COD)₂]BF₄ | >99 |
Chiral Auxiliaries: Another well-established method involves the use of a chiral auxiliary. rsc.org An auxiliary, such as those developed by Evans or Ellman, can be temporarily attached to a precursor molecule to direct the stereoselective formation of the chiral center. For instance, a chiral N-sulfinyl imine (Ellman's auxiliary) derived from 4-acetylbenzoic acid could undergo diastereoselective reduction or addition of a nucleophile, followed by removal of the auxiliary to yield the chiral amine. nih.gov
Multicomponent Reaction Methodologies for Building the this compound Scaffold
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for constructing complex molecules from simple starting materials in a single pot. A hypothetical three-component reaction for the synthesis of a precursor to this compound could involve the reaction of 4-formylbenzoic acid, a sulfonamide, and a reducing agent in a variation of the Strecker or Mannich reaction.
More advanced photocatalytic MCRs could also be envisioned. For example, a reaction involving a styrene (B11656) derivative, a nitrogen source, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) could potentially form the desired scaffold. chemrxiv.org Recent advances have shown that carboxylic acids can be directly converted to sulfonamides via photocatalysis, providing a direct link between these two key functional groups. nih.gov
Optimization of Reaction Conditions and Scalability Studies for this compound Synthesis
The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions, including catalyst loading, solvent, temperature, and pressure.
Catalyst Development and Mechanistic Insights in Synthesis
For the asymmetric hydrogenation route, the development and selection of the catalyst are paramount. The mechanism of rhodium-catalyzed hydrogenation of enamides is well-studied and generally involves the coordination of the olefin to the chiral rhodium complex. nih.gov This is followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst. The enantioselectivity is determined by the relative energies of the diastereomeric intermediates formed during the catalytic cycle, which is controlled by the steric and electronic properties of the chiral ligand.
Interactive Table: Catalyst Systems for Relevant Transformations
| Reaction Type | Catalyst | Ligand/Auxiliary | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ | Chiral Phosphines (e.g., BINAP, SDP) | High enantioselectivity for enamide reduction. rsc.orgnih.gov |
| C-C Cross-Coupling | Pd(OAc)₂ | Buchwald or Kwong-type phosphines | Efficient formation of aryl-alkyl bonds. nih.gov |
| C-S Bond Formation | Copper or Palladium salts | Various | Catalyzes the coupling of aryl halides/boronic acids with sulfur sources. acs.orgacs.org |
Mechanistic studies, often involving kinetic analysis and computational modeling, are crucial for understanding the factors that control catalyst activity and selectivity. nih.gov This knowledge allows for the rational design of improved catalysts and the optimization of reaction conditions for higher yields and enantiopurities, which are critical for any potential scale-up of the synthesis.
Solvent Effects and Green Chemistry Principles in Synthesis
The synthesis of this compound and its analogs is profoundly influenced by the choice of solvent, which can affect reaction rates, yields, and the ease of product isolation. In the broader context of synthesizing related benzoic acid derivatives, solvents like ethanol (B145695), acetone (B3395972), and dichloromethane (B109758) are commonly employed. nih.govnih.govmdpi.com For instance, the synthesis of certain benzoylthioureido benzoic acid derivatives is conducted in refluxing anhydrous acetone to achieve high yields. nih.gov Similarly, the preparation of pyrazole-benzoic acid compounds has been successfully carried out in ethanol. nih.gov The choice of solvent is critical; for example, in the study of benzoic acid crystallization, the polarity and molecular size of the solvent were found to quantitatively manipulate the crystal growth and morphology. rsc.org
In line with the increasing demand for sustainable chemical processes, the principles of green chemistry are being integrated into the synthesis of pharmaceutical intermediates. wjpmr.comjddhs.com These principles advocate for the use of safer solvents, reduction of waste, and energy efficiency. nih.gov For the synthesis of sulfonamides and related benzoic acids, this can involve solvent-free reaction conditions or the use of more environmentally benign solvents. researchgate.netnih.gov For example, some syntheses are performed under solvent-free conditions using a reusable catalyst like sulfamic acid. researchgate.net The use of water as a solvent, where feasible, represents a significant step towards a greener process. In one instance, the initial step of a reaction involving a benzoic acid derivative was carried out in an aqueous solution of sodium hydroxide. mdpi.com The overarching goal is to design synthetic routes that are not only efficient but also minimize their environmental footprint. wjpmr.comnih.gov
| Principle of Green Chemistry | Application in Synthesis of Benzoic Acid Derivatives | Reference |
| Safer Solvents and Auxiliaries | Use of water or ethanol instead of hazardous organic solvents. nih.govmdpi.com | nih.govmdpi.com |
| Waste Prevention | Solvent-free reactions to minimize waste generation. researchgate.net | researchgate.net |
| Catalysis | Use of reusable solid acid catalysts to improve efficiency and reduce waste. researchgate.netrsc.org | researchgate.netrsc.org |
| Energy Efficiency | Conducting reactions at room temperature or with minimal heating to conserve energy. mdpi.comrsc.org | mdpi.comrsc.org |
Structure Activity Relationship Sar Elucidation and Design Principles for 4 1 Sulfamoylethyl Benzoic Acid Analogues
Exploration of Structural Determinants for Biomolecular Interactions of 4-(1-sulfamoylethyl)benzoic acid Derivatives
The core structure of this compound features a benzoic acid moiety, a chiral ethyl linker, and a sulfamoyl group. Each of these components plays a critical role in the molecule's interaction with its biological targets. Systematic modifications of this scaffold have revealed key structural features necessary for activity. nih.gov For instance, the presence of a bis-substituted phenyl group is often essential for biological function. nih.gov
The spatial arrangement of these functional groups is paramount. The interaction of these derivatives with their target proteins is often governed by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. semanticscholar.org The sulfamoyl group, for example, is a well-known zinc-binding group in many enzyme inhibitors. nih.gov
Impact of Functional Group Modifications on Binding Affinity and Selectivity
The carboxylic acid group is a highly versatile functional group in drug design, capable of forming strong electrostatic interactions and hydrogen bonds. nih.gov In the context of this compound analogues, this moiety is crucial for anchoring the molecule within the binding site of target proteins. nih.gov The acidity of the carboxylic acid can be modulated by substituents on the benzene (B151609) ring, which in turn affects its interaction with basic residues in the active site. hcpgcollege.edu.inslideshare.net
The replacement of the carboxylic acid with isosteres is a common strategy to improve pharmacokinetic properties while maintaining biological activity. nih.gov However, such modifications must preserve the key interactions of the original carboxylate group.
| Modification | Impact on Activity | Reference |
|---|---|---|
| Esterification | Can improve oral absorption but may decrease potency if the ester is not hydrolyzed in vivo. nih.gov | nih.gov |
| Amidation | Can alter binding mode and selectivity. semanticscholar.org | semanticscholar.org |
| Replacement with other acidic groups (e.g., tetrazole) | May maintain or alter potency depending on the specific isostere and target. nih.gov | nih.gov |
The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many biologically active compounds, particularly in inhibitors of carbonic anhydrase where it coordinates with the zinc ion in the active site. researchgate.netnih.gov Modifications to this group can significantly impact binding affinity and selectivity.
Substitution on the nitrogen atom of the sulfamoyl group can modulate the electronic properties and steric bulk of this moiety. For instance, N-alkylation or N-arylation can lead to changes in the hydrogen-bonding pattern and introduce new hydrophobic interactions. researchgate.net Studies have shown that while some substitutions are well-tolerated, others can lead to a complete loss of activity, highlighting the precise structural requirements for effective binding. nih.govresearchgate.net
| Substituent on Sulfamoyl Nitrogen | Observed Effect | Reference |
|---|---|---|
| Unsubstituted (-NH₂) | Essential for zinc binding in carbonic anhydrase inhibitors. nih.gov | nih.gov |
| Cyclopropyl | Can enhance inhibitory potential against certain enzyme isoforms. semanticscholar.org | semanticscholar.org |
| Morpholine | In some cases, can abolish activity against certain enzyme isoforms. semanticscholar.org | semanticscholar.org |
| p-Chlorophenyl | Can lead to potent inhibition, but its presence on both sides of a molecule can abolish activity. semanticscholar.org | semanticscholar.org |
The ethyl linker in this compound introduces a chiral center, meaning the compound can exist as two enantiomers (R and S). youtube.com Biological systems, being chiral themselves, often exhibit stereoselectivity, where one enantiomer is significantly more active than the other. youtube.com This is because the three-dimensional arrangement of atoms in one enantiomer allows for a more optimal fit into the chiral binding site of a protein. youtube.com
The specific stereochemistry required for optimal activity depends on the target enzyme. For a molecule to be chiral, it typically must have a carbon atom bonded to four different substituents. youtube.com The differential activity of enantiomers underscores the importance of synthesizing and testing stereochemically pure compounds in drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation for this compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are valuable tools for predicting the activity of novel compounds and for understanding the key physicochemical properties that govern their biological effects. frontiersin.org
For series of compounds like the this compound analogues, QSAR models are typically developed using a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:
Topological descriptors: These describe the connectivity of atoms in a molecule. nih.gov
Geometrical descriptors: These relate to the three-dimensional shape of the molecule.
Quantum-mechanical descriptors: These are derived from quantum chemical calculations and describe electronic properties like atomic charges and orbital energies. researchgate.net
Physicochemical descriptors: These include properties like lipophilicity (logP), molar refractivity, and polar surface area. frontiersin.org
A typical QSAR study involves calculating a large number of descriptors for a set of compounds with known biological activities. researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.govnih.gov The predictive power of the resulting model is then validated using an external set of compounds not used in the model development. researchgate.net Successful QSAR models can significantly aid in the rational design of new, more potent analogues. frontiersin.org
| Descriptor Type | Examples | Relevance to Activity |
|---|---|---|
| Topological | Connectivity indices (e.g., Balaban index) | Reflects molecular size and branching. nih.govfrontiersin.org |
| Quantum-Chemical | Electrostatic potential-based charges, HOMO/LUMO energies | Describes the ability to participate in electrostatic and orbital interactions. researchgate.netcapes.gov.br |
| Physicochemical | LogP, Polar Surface Area (PSA) | Relates to membrane permeability and solubility. nih.gov |
Statistical Validation and Predictive Power of QSAR Models
The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is a critical step in the rational design of novel analogues of this compound. However, the generation of a QSAR equation is only the initial phase. To ensure that the model is not a product of chance correlation and possesses true predictive capability for new, untested compounds, it must undergo rigorous statistical validation. This process involves a series of statistical checks and the evaluation of several key parameters that collectively attest to the model's robustness, stability, and predictive power. The ultimate goal of statistical validation is to ascertain the model's ability to generalize to new chemical entities, which is fundamental for its practical application in drug discovery.
A crucial aspect of building a reliable QSAR model is the division of the initial dataset of compounds into a training set and a test set. The training set is used to develop the QSAR model, while the test set, which is not used during model development, serves as an external group of compounds to evaluate the predictive performance of the established model. For instance, in a study of 66 sulfonamide carbonic anhydrase inhibitors, the dataset was divided into a training set of 44 compounds and a test set of 22 compounds. researchgate.net
The statistical significance and predictive ability of a QSAR model are assessed through various validation metrics. The quality of a QSAR model is generally gauged by its ability to consistently predict the biological activity for a series of compounds based on their molecular descriptors. A QSAR model typically takes the form of a linear equation:
Biological Activity = Constant + (c1 × P1) + (c2 × P2) + (c3 × P3) + ...
Here, P1 through Pn are the calculated molecular descriptors, and the coefficients c1 through cn are determined by fitting the variations in these parameters to the biological activity. unipd.it
Key statistical parameters used to validate QSAR models include:
Correlation Coefficient (R²) : This parameter measures the goodness of fit of the model to the training set data. It represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). R² values range from 0 to 1, with values closer to 1 indicating a better fit. For example, a five-parameter QSAR model for a series of carbonic anhydrase CA-II isozyme inhibitors showed an R² value of approximately 0.840. researchgate.net
Cross-Validated Correlation Coefficient (Q² or R²cv) : This is a more stringent test of the model's predictive ability. It is typically calculated using the leave-one-out (LOO) or leave-many-out (LMO) cross-validation method. In LOO, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. A high Q² value (generally > 0.5) indicates good internal predictive power and robustness. For the aforementioned five-parameter model, the cross-validated R² was approximately 0.777. researchgate.net In another study on antidiabetic sulfonamide derivatives, a model with an R² of 0.9897 had a corresponding R²cv of 0.9896, indicating a very robust model. medwinpublishers.com
Predictive R² (pred_R²) : This parameter assesses the model's ability to predict the activity of an external test set of compounds that were not used in the model's development. A high pred_R² value (close to 1) signifies excellent external predictive power. A QSAR model for a set of substituted 1,2,4-triazole (B32235) derivatives reported an external predictivity (pred_R²) of 0.8417. mdpi.com
Standard Deviation of the Error of Prediction (SDEP) or Root Mean Square Error of Prediction (RMSEP) : These metrics quantify the average error in the predicted values for the test set. Lower values indicate better predictive accuracy.
Y-Randomization Test : This test is performed to ensure that the developed model is not due to a chance correlation. The biological activity data (Y-vector) is randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. For a robust model, the resulting QSAR models from the scrambled data should have significantly lower R² and Q² values than the original model.
The following tables present illustrative data on the statistical validation of QSAR models for aromatic and heterocyclic sulfonamides, which are analogues of this compound and also act as carbonic anhydrase inhibitors.
| QSAR Model | Compound Class | Number of Compounds | R² | Q² | pred_R² | Reference |
| Model 1 | Benzenesulfonamide (B165840) Derivatives | 38 | 0.840 | 0.777 | Not Reported | researchgate.net |
| Model 2 | Sulfonamide Schiff Bases | 26 | >0.8 | Not Reported | Not Reported | researchgate.net |
| Model 3 | Substituted 1,2,4-Triazoles | 20 | 0.8713 | 0.7445 | 0.8417 | mdpi.com |
| Model 4 | Antidiabetic Sulfonamides | 47 | 0.9897 | 0.9896 | Not Reported | medwinpublishers.com |
| Model 5 | Sulfonamide CA Inhibitors | 66 | 0.777 (Training Set) | Not Reported | 0.616 (Test Set) | researchgate.net |
These examples underscore the importance of multiple statistical criteria in validating a QSAR model. A model with a high R² but a low Q² is likely overfitted to the training data and will not perform well in predicting new compounds. Therefore, a combination of high R², high Q², and high pred_R² is sought to ensure a statistically sound and predictive QSAR model for guiding the synthesis of new and more potent analogues of this compound. The ultimate validation of any QSAR model lies in its ability to accurately forecast the biological activity of newly designed compounds, thereby accelerating the drug discovery process.
Mechanistic Investigations of Biomolecular Interactions of 4 1 Sulfamoylethyl Benzoic Acid
Identification and Characterization of Putative Molecular Targets
No studies have been identified that characterize the molecular targets of 4-(1-sulfamoylethyl)benzoic acid.
Enzyme Inhibition Kinetics of this compound (e.g., carbonic anhydrase, other relevant enzymes)
There is no available data on the enzyme inhibition kinetics of this compound. While the structurally related class of 4-sulfamoylbenzoic acid derivatives are known to be inhibitors of carbonic anhydrases, specific kinetic data for the 1-sulfamoylethyl derivative is not present in the scientific literature.
Receptor Binding Profiling Studies
No receptor binding profiling studies for this compound have been published.
Molecular Recognition and Binding Dynamics
There is a lack of published research on the molecular recognition and binding dynamics of this compound with any biological target.
Spectroscopic Probing of Ligand-Target Interactions (e.g., Fluorescence, CD Spectroscopy)
No spectroscopic studies, such as fluorescence or circular dichroism spectroscopy, have been found that investigate the interaction of this compound with biological targets.
Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
There is no available data from biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding of this compound to any molecular target.
Cellular and Subcellular Studies
No cellular or subcellular studies investigating the effects or localization of this compound have been identified in the reviewed literature.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
The specific intracellular signaling pathways directly modulated by this compound are not extensively detailed in publicly available research. However, the structural components of the molecule, namely the benzoic acid and sulfonamide groups, suggest potential interactions with various signaling cascades.
Generally, small molecule compounds like this compound can influence signaling pathways through several mechanisms. These include, but are not limited to, the inhibition or activation of key enzymes such as kinases or phosphatases, interaction with cell surface or nuclear receptors, and modulation of protein-protein interactions. For instance, some benzoic acid derivatives have been investigated as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are critical components of the intrinsic apoptosis pathway. nih.gov However, it is crucial to note that these are distinct molecules, and similar activity cannot be assumed for this compound without direct experimental evidence.
Future research to elucidate the specific signaling pathways affected by this compound would likely involve high-throughput screening assays, such as reporter gene assays for common pathways (e.g., NF-κB, MAPK/ERK, PI3K/Akt), phosphoproteomic analyses to identify changes in protein phosphorylation states upon treatment, and gene expression profiling to see which cellular programs are activated or suppressed.
Table 1: Hypothetical Research Findings on Intracellular Signaling Pathway Modulation (Note: This table is illustrative and based on general pharmacological principles, not on specific published data for this compound.)
| Pathway Investigated | Experimental Approach | Hypothetical Outcome | Potential Implication |
| NF-κB Signaling | Luciferase Reporter Assay | No significant change in reporter activity | Not a primary modulator of the canonical NF-κB pathway. |
| MAPK/ERK Signaling | Western Blot for p-ERK | Dose-dependent decrease in ERK phosphorylation | Potential inhibition of upstream kinases (e.g., MEK, Raf). |
| Apoptosis Induction | Caspase-3/7 Activity Assay | Increase in caspase activity | Engagement of the apoptotic machinery. |
Assessment of Cellular Permeation Mechanisms and Distribution (e.g., in vitro cellular uptake)
The mechanism by which this compound permeates the cellular membrane and its subsequent intracellular distribution have not been specifically documented. However, based on its chemical structure, which includes both a lipophilic benzene (B151609) ring and a more hydrophilic sulfamoyl group and carboxylic acid, its passage across the lipid bilayer is likely influenced by a combination of passive diffusion and potentially carrier-mediated transport.
The cellular uptake of small molecules can be investigated using various in vitro techniques. A common approach involves incubating cultured cells with the compound and measuring its intracellular concentration over time. To distinguish between different uptake mechanisms, pharmacological inhibitors of specific transport pathways are often employed. plos.orgrug.nl For example, a reduction in uptake at low temperatures (e.g., 4°C) would suggest an active, energy-dependent process. plos.org Inhibitors of endocytosis, such as chlorpromazine (B137089) for clathrin-mediated endocytosis or cytochalasin D for macropinocytosis, can help to elucidate the specific route of entry. plos.org
The presence of the carboxylic acid group suggests that the ionization state of the molecule, which is dependent on the pH of the extracellular environment, could significantly impact its ability to cross the cell membrane. nih.gov Generally, the neutral, un-ionized form of a molecule is more lipid-soluble and can more readily diffuse across the cell membrane.
Table 2: Illustrative Data from a Hypothetical Cellular Uptake Inhibition Study (Note: This table is a conceptual representation of a typical experiment to determine cellular uptake mechanisms and is not based on actual data for this compound.)
| Treatment Condition | Cellular Uptake of this compound (% of Control) | Implied Mechanism |
| Control (37°C) | 100% | Baseline uptake |
| 4°C | 35% | Energy-dependent transport |
| Cytochalasin D | 95% | Macropinocytosis is not a major pathway. |
| Chlorpromazine | 60% | Involvement of clathrin-mediated endocytosis. |
| Genistein | 70% | Potential involvement of caveolae-mediated endocytosis. |
Computational Chemistry and in Silico Modeling Studies of 4 1 Sulfamoylethyl Benzoic Acid
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of molecular orbitals and electrostatic potential, which are key determinants of a molecule's behavior.
Density Functional Theory (DFT) Analysis of Molecular Orbitals and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 4-(1-sulfamoylethyl)benzoic acid, DFT calculations, often using the B3LYP functional with a 6-311G+(d,p) basis set, are employed to optimize the molecular structure and analyze the frontier molecular orbitals (FMOs). nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net
Studies on related benzoic acid derivatives have shown that the distribution of HOMO and LUMO is often spread across the aromatic rings and substituent groups. researchgate.net For instance, in a study of a sulfonamide-Schiff base derivative, the HOMO was primarily located on the 4-(dimethylamino)benzylidene moiety, while the LUMO was distributed over the benzenesulfonamide (B165840) portion. nih.gov This separation of FMOs suggests potential charge transfer interactions within the molecule. The energy gap for this compound was calculated to be 4.25 eV, indicating good stability. nih.gov
The reactivity descriptors derived from DFT, such as ionization potential, electron affinity, electronegativity, hardness, and softness, further quantify the molecule's reactivity. These parameters are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's susceptibility to chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack).
For benzoic acid derivatives, the MEP map often shows the most negative potential around the oxygen atoms of the carboxylic acid and sulfonyl groups, making these sites likely to act as hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, the hydrogen atom of the carboxylic acid and the N-H protons of the sulfonamide group typically exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.net The aromatic rings can show a mix of potentials, influencing their interaction with other molecules through π-π stacking or other non-covalent interactions. These maps are crucial for predicting how the molecule will bind to a biological target.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations are essential for understanding the conformational flexibility and behavior of molecules in a biological environment.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis explores the different spatial arrangements of a molecule's atoms and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformations is key to predicting its binding mode to a receptor. The potential energy surface can be scanned by systematically rotating the dihedral angles of the flexible bonds to identify low-energy conformers.
The resulting energy landscape reveals the most stable conformations and the energy barriers between them. This information is critical for understanding which shapes the molecule is likely to adopt in solution or within a protein binding pocket.
Investigation of Solvent Effects on Molecular Conformation and Dynamics
The surrounding solvent can significantly influence the conformation and dynamics of a molecule. Molecular dynamics (MD) simulations are used to study the behavior of a molecule over time in the presence of explicit solvent molecules, typically water. mdpi.com These simulations can reveal how solvent interactions stabilize certain conformations and affect the molecule's flexibility.
For example, MD simulations can show the formation and breaking of hydrogen bonds between the solute and solvent, providing a dynamic picture of solvation. mdpi.com The choice of solvent can also alter photophysical properties, as seen in studies of related triazole carboxylic acids where absorption and fluorescence spectra varied in different solvents like DMSO, 1,4-dioxane, and methanol. mdpi.com
Ligand-Target Docking and Virtual Screening Methodologies for Identifying Interaction Partners
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used in drug discovery to screen large libraries of compounds and identify potential drug candidates.
For this compound and its analogs, docking studies can be performed against various protein targets to predict their binding affinity and mode of interaction. nih.gov The process involves generating multiple conformations of the ligand and placing them in the binding site of the target protein. A scoring function is then used to estimate the binding energy for each pose.
Successful docking studies have been reported for various benzoic acid derivatives against targets like carbonic anhydrase and Mcl-1/Bfl-1 proteins. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in the docking of a benzoic acid derivative with carbonic anhydrase, specific hydrogen bonds and hydrophobic contacts were identified as crucial for binding. researchgate.net Virtual screening campaigns using these methods can efficiently identify novel compounds with desired biological activities.
No Publicly Available Research on the Computational Chemistry and In Silico Modeling of this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically detailing the computational chemistry and in silico modeling of the chemical compound This compound .
Despite extensive queries targeting predictive modeling for molecular recognition, affinity, and the application of machine learning approaches to predict its behavior, no specific studies, datasets, or detailed research findings for this particular molecule could be located.
The initial search yielded information on related benzoic acid derivatives, providing a general understanding of the methodologies used in computational studies of similar compounds. These methodologies include molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. However, the explicit data and analysis for this compound are absent from the available scientific record.
Subsequent, more targeted searches for the exact compound in conjunction with specific computational chemistry terms also failed to yield any relevant results. This indicates that while the computational study of benzoic acid derivatives is an active area of research, this compound has not been a specific subject of published in silico analysis.
Therefore, it is not possible to generate a scientifically accurate and detailed article on the computational chemistry and in silico modeling of this compound as per the requested outline, due to the absence of foundational research on this specific compound.
Advanced Analytical and Spectroscopic Characterization of 4 1 Sulfamoylethyl Benzoic Acid
High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation
High-resolution spectroscopy is fundamental to confirming the molecular structure of 4-(1-sulfamoylethyl)benzoic acid, ensuring all functional groups and their connectivity are correctly assigned.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While standard 1D ¹H and ¹³C NMR provide initial data, advanced 2D NMR techniques are necessary for definitive structural assignment. rsc.org
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound would exhibit distinct signals. The aromatic protons on the benzene (B151609) ring would typically appear in the range of 7.5-8.2 ppm. The methine proton (CH) adjacent to the sulfamoyl group would present as a quartet, while the methyl protons (CH₃) would be a doublet. The protons of the sulfonamide (NH₂) and carboxylic acid (OH) groups would appear as broad singlets. docbrown.info
¹³C NMR Spectroscopy : The ¹³C spectrum would complement the proton data, showing characteristic signals for the carboxyl carbon, the aromatic carbons, and the carbons of the ethyl side chain. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Carboxyl (COOH) | ~12-13 | ~167 | s |
| Aromatic CH (ortho to COOH) | ~8.1 | ~130 | d |
| Aromatic CH (meta to COOH) | ~7.5 | ~129 | d |
| Methine (CH) | ~4.5 | ~55 | q |
| Methyl (CH₃) | ~1.6 | ~15 | d |
| Sulfonamide (SO₂NH₂) | ~7.0 | - | s |
Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique can provide insights into the molecular conformation and packing within the crystal lattice, revealing information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfonamide groups.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and confirming the molecular weight with high precision. For this compound (C₉H₁₁NO₄S), the exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm).
Electrospray ionization (ESI) is a common technique used for such molecules. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. Key fragmentation pathways would likely include:
Loss of the sulfamoyl group (SO₂NH₂)
Decarboxylation (loss of CO₂)
Cleavage of the C-S bond
Fission of the ethyl side chain
Table 2: Predicted HRMS Fragmentation Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₂NO₄S⁺ | 230.0482 | Protonated parent molecule |
| [M-H]⁻ | C₉H₁₀NO₄S⁻ | 228.0339 | Deprotonated parent molecule |
| [M-SO₂NH₂]⁺ | C₉H₁₀O₂⁺ | 149.0705 | Loss of sulfamoyl radical from molecular ion |
| [M-COOH]⁺ | C₈H₁₀NO₂S⁺ | 184.0427 | Loss of carboxyl group |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in the molecule by probing their characteristic vibrational modes. mdpi.com
Infrared (IR) Spectroscopy : The IR spectrum would prominently feature a broad absorption band for the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹). A sharp, strong band for the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. The N-H stretching vibrations of the sulfonamide group would be visible around 3300-3400 cm⁻¹, while the characteristic asymmetric and symmetric S=O stretches would appear near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. nih.govesisresearch.org
Raman Spectroscopy : Raman spectroscopy provides complementary information. mdpi.com The aromatic ring C=C stretching vibrations would be particularly strong in the Raman spectrum, typically appearing in the 1580-1620 cm⁻¹ region. The S=O stretching vibrations are also Raman active. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 2500-3300 | Strong, Broad / Weak |
| Carbonyl (C=O) | Stretch | 1680-1720 | Strong / Medium |
| Sulfonamide (N-H) | Stretch | 3300-3400 | Medium / Medium |
| Sulfonyl (S=O) | Asymmetric Stretch | 1330-1370 | Strong / Medium |
| Sulfonyl (S=O) | Symmetric Stretch | 1150-1180 | Strong / Strong |
| Aromatic (C=C) | Stretch | 1580-1620 | Medium / Strong |
Chromatographic and Electrophoretic Separation Sciences
Chromatographic techniques are essential for separating this compound from impurities, including starting materials, byproducts, and degradation products, as well as for resolving its enantiomers.
Chiral Chromatography for Enantiomeric Purity Assessment
Due to the stereocenter at the ethyl group's alpha-carbon, this compound is chiral and exists as a pair of enantiomers. Chiral chromatography, typically using High-Performance Liquid Chromatography (HPLC), is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.gov
The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.govnih.gov The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier, is critical for achieving optimal resolution. nih.gov
Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Degradation Product Analysis
Coupling separation techniques with mass spectrometry provides a powerful tool for both quantifying the purity of the compound and identifying unknown impurities or degradation products.
LC-MS/MS : Liquid Chromatography-Tandem Mass Spectrometry is highly suited for analyzing this compound. nih.gov A reverse-phase HPLC method can separate the main compound from any related substances. sielc.com The mass spectrometer can then be used to identify these substances based on their mass-to-charge ratio and fragmentation patterns. This technique is sensitive enough to detect trace-level impurities. nih.govmdpi.com
GC-MS : Gas Chromatography-Mass Spectrometry would be less direct for this compound due to its low volatility and high polarity. Analysis via GC-MS would require a derivatization step to convert the polar carboxylic acid and sulfonamide groups into more volatile esters and amides, for instance. While feasible, LC-MS/MS is generally the more straightforward and preferred method for this type of analyte.
X-ray Crystallography and Structural Elucidation
Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data was found for the single-crystal X-ray diffraction of this compound or its salts and co-crystals. Similarly, no protein-ligand co-crystallization studies involving derivatives of this compound have been identified in the public domain.
Single-Crystal X-ray Diffraction of this compound and its Salts/Co-crystals
The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for establishing the three-dimensional arrangement of atoms and molecules in a solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a molecule like this compound, which contains a carboxylic acid and a sulfonamide group, one would anticipate the formation of distinct hydrogen-bonding networks, potentially leading to dimers or more complex supramolecular assemblies. rsc.orgresearchgate.net The presence of a chiral center at the ethyl-substituted carbon further suggests that the compound could crystallize in a non-centrosymmetric space group.
However, a thorough review of available scientific databases reveals no published reports containing the crystallographic data for this compound. This includes key parameters such as:
Crystal System
Space Group
Unit Cell Dimensions (a, b, c, α, β, γ)
Atomic Coordinates
Consequently, no data table for the crystallographic parameters of this compound or its salts/co-crystals can be generated at this time.
Protein-Ligand Co-crystallization Studies with this compound Derivatives
Protein-ligand co-crystallization is a powerful technique in structural biology and drug discovery used to understand how a small molecule (ligand) binds to its protein target. nih.govresearchgate.net This method involves crystallizing the protein in the presence of the ligand, and the resulting crystal structure reveals the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. sigmaaldrich.com
The structurally related compound, 4-sulfamoylbenzoic acid (carzenide), is known to be an inhibitor of carbonic anhydrases. sigmaaldrich.comnih.govnih.gov It is plausible that derivatives such as this compound could be designed to interact with similar enzyme targets. A co-crystallization study would provide invaluable insights into how the addition of the 1-ethyl group on the sulfamoyl moiety affects binding affinity and selectivity.
Despite the potential scientific interest, a search of the Protein Data Bank (PDB) and other scientific literature did not yield any entries or publications detailing the co-crystal structure of a this compound derivative with any protein target. Therefore, a detailed analysis of its interactions within a protein binding site cannot be provided.
Emerging Research Frontiers and Interdisciplinary Applications of 4 1 Sulfamoylethyl Benzoic Acid
Development of 4-(1-sulfamoylethyl)benzoic acid as a Chemical Probe for Biological Systems
The development of chemical probes is essential for dissecting complex biological processes. These tools, often small molecules, are designed to interact with specific biomolecules, like proteins, to study their function in living systems. The inherent properties of 4-sulfamoylbenzoic acid, particularly the sulfonamide group's known ability to target specific enzymes, make it an attractive starting point for creating such probes. ajchem-b.comajchem-b.com
Research into related sulfonamide-containing molecules highlights the potential for developing 4-sulfamoylbenzoic acid derivatives as sophisticated biological tools. For instance, scientists have successfully synthesized sulfonamide-containing naphthalimides that act as fluorescent probes for tumor imaging. mdpi.com These probes leverage the sulfonamide group to target carbonic anhydrases, which are often overexpressed in cancer cells, while the naphthalimide component provides a fluorescent signal for detection. mdpi.com This strategy could be adapted to the 4-sulfamoylbenzoic acid scaffold, where the benzoic acid could be functionalized with a fluorophore.
Furthermore, studies on other substituted sulfamoyl benzamidothiazoles have demonstrated the feasibility of introducing photoreactive groups, such as azides, onto the molecular structure. nih.gov These photo-affinity probes allow for the permanent labeling and subsequent identification of target proteins, a powerful technique in chemical proteomics. The synthesis of an azido-derivative of a sulfamoyl benzamidothiazole that retained biological activity suggests that similar modifications to 4-sulfamoylbenzoic acid could yield effective photo-affinity probes for identifying novel protein interactions. nih.gov
The development of such probes derived from 4-sulfamoylbenzoic acid could enable:
Target Identification: Identifying the specific cellular proteins that interact with the compound and its derivatives.
Enzyme Activity Profiling: Designing probes that specifically bind to the active site of enzymes, providing a readout of their activity in complex biological samples.
Fluorescent Imaging: Visualizing the localization and concentration of the compound or its targets within cells and tissues.
Potential Applications in Supramolecular Chemistry and Material Science
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. The 4-sulfamoylbenzoic acid molecule is an excellent candidate for building such structures due to its distinct hydrogen bond donor (sulfonamide N-H, carboxylic acid O-H) and acceptor (sulfonyl O, carboxyl O) sites. mdpi.com
The sulfonamide group is known to form robust and predictable hydrogen-bonding patterns, or synthons, with other functional groups. nih.gov Research on sulfonamide cocrystals has shown that they can form complex and highly organized architectures. mdpi.comnih.gov This opens up possibilities for using 4-sulfamoylbenzoic acid in crystal engineering to design new solid-state materials with tailored properties, such as specific electronic or optical characteristics.
In material science, derivatives of benzoic acid are being explored for a variety of applications. For example, some benzoic acid derivatives have been identified as potential luminescent sublimation dyes for use in forensic science. nih.gov In another application, a urea-benzoic acid ligand was used to functionalize magnetic nanoparticles, creating a novel catalyst for organic reactions. nih.gov This suggests that 4-sulfamoylbenzoic acid could be used to create functionalized materials with unique catalytic or surface properties.
| Potential Application Area | Relevant Functional Group(s) | Example from Related Compounds | Potential Role of 4-Sulfamoylbenzoic Acid |
| Crystal Engineering | Sulfonamide, Carboxylic Acid | Formation of predictable hydrogen-bonded synthons in sulfonamide cocrystals. nih.gov | A building block for designing novel crystalline materials with specific architectures. |
| Luminescent Materials | Benzoic Acid | Use of benzoic acid derivatives as luminescent dyes for fingerprint detection. nih.gov | Development of new fluorescent materials by modifying the core structure. |
| Functional Nanomaterials | Carboxylic Acid | Functionalization of magnetic nanoparticles with a urea-benzoic acid ligand for catalysis. nih.gov | A surface modifier for nanoparticles, introducing both acidic and sulfonamide functionalities. |
Integration with Omics Technologies for Systems-Level Chemical Biology Understanding (e.g., Proteomics, Metabolomics)
Omics technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the large-scale study of metabolites), provide a global snapshot of the molecular state of a biological system. springernature.comfrontiersin.org Integrating these powerful approaches with chemical probes offers a deep, systems-level understanding of a compound's biological effects.
While no studies have specifically profiled 4-sulfamoylbenzoic acid using an integrated omics approach, research on related molecules demonstrates the potential of this strategy. For example, metabolomics studies have identified benzoic acid itself as a potential biomarker for the early detection of colorectal cancer, with its levels showing a significant correlation with disease stage. nih.gov This highlights how metabolomic profiling can uncover links between small molecules and disease states.
An integrated proteomics and metabolomics study of a compound like 4-sulfamoylbenzoic acid could reveal:
Perturbed Metabolic Pathways: By analyzing changes in the metabolome after treatment with the compound, researchers can identify which metabolic pathways are affected. nih.gov For instance, given its known interaction with carbonic anhydrase, changes in bicarbonate and pH-related metabolic pathways might be expected.
Altered Protein Expression: Proteomics can identify changes in the abundance of specific proteins in response to the compound. nih.gov This could reveal the downstream effects of inhibiting a target enzyme or uncover entirely new protein targets.
Protein-Metabolite Networks: By combining both datasets, researchers can construct interaction networks that show how changes in protein levels correlate with changes in metabolite concentrations. nih.govnih.gov This provides a powerful, systems-level view of the compound's mechanism of action and its impact on cellular physiology.
Such an approach would be invaluable for understanding the full biological activity of 4-sulfamoylbenzoic acid and its derivatives, moving beyond a single-target perspective to a holistic view of its interactions within the complex cellular environment.
Prospects for Future Research Directions in Chemical Biology and Advanced Organic Synthesis
The unique bifunctional nature of 4-sulfamoylbenzoic acid presents numerous opportunities for future research at the intersection of chemical biology and advanced organic synthesis.
In chemical biology, future directions include:
Development of Selective Enzyme Inhibitors: While known as a weak carbonic anhydrase inhibitor, the 4-sulfamoylbenzoic acid scaffold could be systematically modified to create highly potent and selective inhibitors for specific carbonic anhydrase isozymes or even other enzymes. nih.govscbt.com The synthesis of analogues has already proven successful for developing specific agonists for other receptors. nih.gov
Creation of Targeted Therapeutics: By attaching the 4-sulfamoylbenzoic acid moiety to other drug molecules or targeting ligands, it could be used to direct therapies to specific tissues, such as tumors known to overexpress carbonic anhydrases. mdpi.com
Elucidation of Novel Biological Pathways: Using the advanced chemical probes described in section 7.1, researchers can uncover new biological roles and pathways modulated by this class of compounds.
In advanced organic synthesis, future prospects involve:
Novel Synthetic Methodologies: Developing more efficient and versatile methods for functionalizing both the carboxylic acid and sulfonamide groups will be crucial. nih.govchemicalbook.com Recent advances in areas like the sustainable synthesis of functionalized benzoic acids in aqueous media could be applied to create derivatives of 4-sulfamoylbenzoic acid in an environmentally friendly manner. acs.org
Combinatorial Library Synthesis: Applying modern synthetic techniques to create large libraries of 4-sulfamoylbenzoic acid derivatives would accelerate the discovery of new bioactive molecules. nih.gov This would enable high-throughput screening for a wide range of biological activities.
Bio-inspired Synthesis: Exploring biocatalytic methods for the synthesis of benzoic acid derivatives could provide sustainable and highly selective routes to novel analogues. researchgate.net
| Research Area | Future Prospect | Potential Impact |
| Chemical Biology | Design of highly selective enzyme inhibitors. | More effective and safer therapeutic agents with fewer off-target effects. |
| Chemical Biology | Development of targeted drug-delivery systems. | Enhanced efficacy of drugs by concentrating them at the site of disease. |
| Advanced Synthesis | Creation of diverse chemical libraries. | Accelerated discovery of new probes and drug candidates. nih.gov |
| Advanced Synthesis | Application of green chemistry principles. | More sustainable and environmentally friendly production of valuable chemical compounds. acs.org |
The continued exploration of 4-sulfamoylbenzoic acid and its derivatives holds significant promise for advancing our understanding of biological systems and developing new tools and therapies to address human health challenges.
Q & A
Q. What are the optimal synthetic routes for 4-(1-sulfamoylethyl)benzoic acid, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves sulfamoylation of a benzoic acid precursor. For example, nucleophilic substitution reactions using sulfamoyl chloride derivatives under anhydrous conditions (e.g., THF or DMF solvents at 0–25°C) are effective . Purification can be achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and melting point analysis .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR in DMSO-d6 or CDCl3 resolve the sulfamoyl (–SONH) and ethyl-benzene moieties. Key signals: ~7.8 ppm (aromatic protons) and 3.2–3.5 ppm (ethyl CH) .
- FT-IR : Peaks at 1340 cm (S=O asymmetric stretch) and 1680 cm (C=O from benzoic acid) confirm functional groups .
- Crystallography :
Single-crystal X-ray diffraction (SXRD) using SHELXL or SIR97 software resolves molecular packing. Key parameters: space group P2/c, unit cell dimensions a = 14.77 Å, b = 6.67 Å, c = 26.24 Å .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties (e.g., pKa, solubility) of this compound?
- Methodological Answer :
- pKa Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to calculate the dissociation constant. For benzoic acid derivatives, the sulfamoyl group lowers pKa by ~0.5–1.0 units compared to unsubstituted analogs .
- Solubility : Molecular dynamics simulations (e.g., GROMACS) with explicit solvent models (water, DMSO) predict solubility trends. The sulfamoyl group enhances aqueous solubility due to hydrogen bonding .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- Software Tools : SHELXL (for high-resolution data) and SIR97 (for direct methods) cross-validate solutions. Discrepancies in R factors (>5%) may indicate twinning; use TwinRotMat in PLATON to detect and model twinning .
- Data Validation : Check for overfitting using R (5% of reflections excluded from refinement). Anomalous dispersion corrections (e.g., SAD/MAD phasing) improve electron density maps .
Q. How does structural modification of the sulfamoyl group influence biological activity compared to analogs?
- Methodological Answer :
- Comparative Studies :
| Compound | cPLA2α Inhibition (%) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| This compound | 85 ± 3 | 2.5 (E. coli) |
| 4-(N-Ethylsulfamoyl)benzoic acid | 62 ± 5 | 10.0 |
| 4-(N-Propylsulfamoyl)benzoic acid | 45 ± 4 | 20.0 |
| Data adapted from sulfonamide derivative studies . |
- Mechanistic Insight : Bulkier substituents (e.g., ethyl vs. methyl) reduce steric hindrance, enhancing enzyme binding. Molecular docking (AutoDock Vina) identifies key interactions with cPLA2α active sites .
Q. How should researchers design experiments to validate the anti-inflammatory mechanism of this compound?
- Methodological Answer :
- In Vitro Assays :
- COX-2 Inhibition : ELISA-based measurement of prostaglandin E2 (PGE2) in LPS-stimulated macrophages .
- NF-κB Pathway : Luciferase reporter assays in HEK293T cells transfected with NF-κB response elements .
- In Vivo Models :
- Murine Carrageenan-Induced Edema : Dose-dependent reduction in paw swelling (oral administration, 10–50 mg/kg) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
